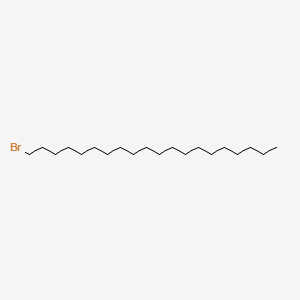

1-Bromoeicosane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87634. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromoicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZASMUMJSKOHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063390 | |

| Record name | 1-Bromoeicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromoeicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19331 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4276-49-7 | |

| Record name | 1-Bromoeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOEICOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoeicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Bromoeicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane (C20H41Br) is a long-chain saturated alkyl halide. Its molecular structure consists of a twenty-carbon aliphatic chain with a bromine atom attached to one of the terminal carbon atoms.[1] This structure imparts a combination of hydrophobicity, from the long alkyl chain, and reactivity, due to the presence of the bromine atom.[1] As a primary alkyl bromide, this compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic substitution and elimination reactions.[2] It serves as a precursor for the introduction of the eicosyl (C20H41) group into various molecules, finding applications in the synthesis of surfactants, phase-transfer catalysts, and as a building block in the development of more complex organic molecules, including pharmaceuticals and materials science applications.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key properties, and visualizations of its reaction pathways and synthesis workflow.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Structural Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C20H41Br | [2][4][5] |

| Molecular Weight | 361.44 g/mol | [2][6][7] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Eicosyl bromide, n-Eicosyl bromide | [1][4][6] |

| CAS Number | 4276-49-7 | [2][4][6] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCBr | [2][5][6] |

| InChI Key | CZASMUMJSKOHFJ-UHFFFAOYSA-N | [2][4][6] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White to pale yellow crystalline solid | [2] |

| Melting Point | 36-39 °C | [2][3][6] |

| Boiling Point | 386 °C | [2][3] |

| Density | 1.0079 g/cm³ (estimate) | [2][3] |

| Vapor Pressure | <1 mmHg (at 20 °C) | [2][3][6] |

| Vapor Density | 12.5 (vs air) | [2][3][6] |

| Refractive Index | 1.4776 (estimate) | [2][3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [6] |

| Enthalpy of Vaporization | 79.8 kJ/mol (at 517 K) | [2][8] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][2] |

| Chloroform | Soluble | [2][3] |

| Methanol | Slightly soluble | [2][3] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Radical Bromination of Eicosane (B133393)

This protocol describes the synthesis of this compound from eicosane using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

Materials:

-

Eicosane (C20H42)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Recrystallization dish

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve eicosane (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the disappearance of the solid NBS, which is denser than CCl4, and the appearance of succinimide (B58015), which is less dense and will float. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (CCl4) under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as hexane. Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Sample Preparation: Finely powder a small amount of the purified this compound.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[4]

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, chloroform, etc.).

-

Observation: Vigorously shake each test tube for a set period (e.g., 1 minute).

-

Assessment: Visually inspect each tube to determine if the solid has completely dissolved. If it has, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the chemistry of this compound.

Synthesis of this compound: Radical Bromination Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism: Free Radical Bromination of Eicosane

Caption: Mechanism of free radical bromination of eicosane.

Chemical Reactivity of this compound

Caption: Major reaction pathways of this compound.

References

- 1. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents [patents.google.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. O615: Bromination and Oxidation – Alkanes and Alkenes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

1-Bromoeicosane (CAS Number: 4276-49-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane is a long-chain saturated alkyl halide with the chemical formula C₂₀H₄₁Br.[1][2] Its structure consists of a twenty-carbon chain with a bromine atom attached to one of the terminal carbons.[2] At room temperature, it exists as a white to pale yellow crystalline solid.[1] Due to its long hydrophobic alkyl chain, this compound is insoluble in water but soluble in organic solvents such as chloroform (B151607) and slightly soluble in methanol.[1] The presence of the bromine atom makes it a versatile reagent in organic synthesis, particularly in reactions involving the formation of new carbon-carbon bonds and the introduction of the eicosyl group into other molecules.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on experimental protocols and data for researchers in chemistry and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4276-49-7 | [1][3] |

| Molecular Formula | C₂₀H₄₁Br | [1][2] |

| Molecular Weight | 361.44 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder/solid | [1][4] |

| Melting Point | 36-39 °C | [1][3] |

| Boiling Point | 386 °C | [1][5] |

| Density | 1.0079 g/cm³ (estimate) | [1] |

| Vapor Pressure | <1 mmHg (20 °C) | [1][3] |

| Flash Point | >113 °C (>230 °F) | [1][3] |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in methanol | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Data available on SpectraBase. | [4] |

| ¹³C NMR | Data available on SpectraBase. | [4] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations (2800-3000 cm⁻¹), CH₂ bending vibrations, C-Br stretching vibration at lower frequencies. | [1][6] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern available in the NIST WebBook. | [7] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the radical bromination of eicosane (B133393). Other methods include the conversion of eicosanol (B47690) or eicosanoic acid.

Radical Bromination of Eicosane

The most prevalent laboratory and industrial method for synthesizing this compound is the free-radical bromination of eicosane.[1] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).[1]

Experimental Protocol: Radical Bromination of Eicosane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve eicosane in a suitable inert solvent like carbon tetrachloride or cyclohexane.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN, or expose the reaction mixture to UV light.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture while stirring. The reaction is often exothermic and may require cooling to control the temperature and improve selectivity for the terminal position.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the bromine color and by using techniques like gas chromatography (GC).

-

Workup: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Experimental Protocols

As a primary alkyl bromide, this compound undergoes a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound readily participates in Sₙ2 reactions, where the bromine atom is displaced by a nucleophile.[1]

Experimental Protocol: Synthesis of Eicosanenitrile (B13742768) (Nucleophilic Substitution with Cyanide)

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Nucleophile Addition: Add an excess of sodium cyanide (NaCN) to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and solvent but typically range from 50 to 100 °C for several hours.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or GC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude eicosanenitrile can be purified by column chromatography or recrystallization.

Elimination Reactions

Under strongly basic conditions, this compound can undergo elimination reactions to form 1-eicosene (B165122).[1]

Experimental Protocol: Synthesis of 1-Eicosene (Elimination Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent, such as a high-boiling alcohol (e.g., tert-butanol).

-

Base Addition: Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the formation of the alkene product by GC.

-

Workup: Cool the reaction mixture, add water, and extract the product with a nonpolar organic solvent like hexane.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent. The resulting 1-eicosene can be purified by distillation under reduced pressure.

Applications in Research and Development

This compound serves as a valuable building block in various areas of chemical research, from materials science to the synthesis of complex organic molecules.

Self-Assembled Monolayers (SAMs)

This compound is known to form self-assembled monolayers on surfaces like graphite (B72142), which can be studied using techniques such as scanning tunneling microscopy (STM).[1] These ordered molecular layers are of interest for applications in nanoscience and surface chemistry.

Experimental Protocol: Preparation of this compound SAMs on Graphite for STM Analysis

-

Substrate Preparation: Cleave a fresh surface of highly oriented pyrolytic graphite (HOPG) using adhesive tape to obtain an atomically flat surface.

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable organic solvent (e.g., toluene, phenyloctane).

-

Deposition: Apply a small drop of the this compound solution onto the freshly cleaved graphite surface.

-

Self-Assembly: Allow the solvent to evaporate slowly at room temperature, which facilitates the self-assembly of the this compound molecules into an ordered monolayer on the graphite surface.

-

STM Imaging: Mount the sample in a scanning tunneling microscope and image the surface under appropriate tunneling conditions (bias voltage and tunneling current) to visualize the molecular arrangement of the self-assembled monolayer.

Synthesis of Quaternary Ammonium (B1175870) Salts

This compound can be used to synthesize long-chain quaternary ammonium salts, which have applications as surfactants and phase-transfer catalysts. An example is the reaction with triethylamine (B128534) to form eicosyltriethylammonium bromide.[8]

Experimental Protocol: Synthesis of Eicosyltriethylammonium Bromide

-

Reaction Setup: In a pressure-resistant flask, dissolve this compound in a solvent such as acetonitrile (B52724) or ethanol.

-

Amine Addition: Add an excess of triethylamine to the solution.

-

Reaction Conditions: Seal the flask and heat the reaction mixture with stirring. The reaction may require elevated temperatures (e.g., 80-100 °C) and can be carried out for several hours to days.

-

Product Isolation: Upon cooling, the quaternary ammonium salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure eicosyltriethylammonium bromide.

Potential Role in Drug Development

Safety and Handling

This compound is classified as a skin and eye irritant.[4][9] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood.[10] It is a combustible solid and should be stored away from strong oxidizing agents.[5]

Conclusion

This compound is a versatile long-chain alkyl halide with well-characterized physicochemical and spectroscopic properties. Its synthesis is most commonly achieved through the radical bromination of eicosane, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The primary applications of this compound are in materials science, particularly in the formation of self-assembled monolayers, and as a synthetic intermediate for the preparation of other long-chain functionalized molecules such as quaternary ammonium salts. While its direct role in drug development is not established, its structural features suggest potential utility as a lipophilic building block in medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and materials science.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. columbia.edu [columbia.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. columbia.edu [columbia.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. scispace.com [scispace.com]

- 7. EICOSYLTRIETHYLAMMONIUM BROMIDE CAS#: 75222-49-0 [m.chemicalbook.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. odp.library.tamu.edu [odp.library.tamu.edu]

1-Bromoeicosane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-Bromoeicosane, a long-chain saturated halogenated aliphatic hydrocarbon. The information presented is intended to support research and development activities where this compound is of interest.

Core Physicochemical Data

The molecular formula and molecular weight of this compound are summarized below. This data is compiled from comprehensive chemical databases.

| Property | Value | Citations |

| Molecular Formula | C20H41Br | [1][2][3] |

| Linear Formula | CH3(CH2)19Br | [4] |

| Molecular Weight | 361.44 g/mol | [3][4] |

| 361.4 g/mol | [1] | |

| 361.444 g/mol | [2] |

Synonyms: Eicosyl bromide, n-Eicosyl bromide[2][3][5]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are highly application-dependent and are not broadly available in general chemical property databases. Researchers are advised to consult specialized literature relevant to their specific field of investigation for detailed methodologies.

Due to the absence of specific signaling pathway information related to this compound in the conducted search, a corresponding visualization is not applicable at this time.

References

An In-depth Technical Guide to 1-Bromoeicosane and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane, a long-chain saturated alkyl halide, serves as a versatile building block in organic synthesis and materials science. Its extended twenty-carbon chain imparts significant lipophilicity, making it a valuable precursor for molecules designed to interact with nonpolar environments, such as cell membranes or polymer matrices. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, synthesis protocols, and key chemical transformations. The information is tailored for researchers in organic chemistry, materials science, and drug development who utilize long-chain functionalized alkanes in their work.

Synonyms and Identification

This compound is known by several synonyms in the chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and literature review.

-

Systematic Name: this compound

-

Common Synonyms: Eicosyl bromide, Icosyl bromide, n-Eicosyl bromide[1]

-

CAS Registry Number: 4276-49-7[2]

-

Molecular Formula: C₂₀H₄₁Br[2]

-

Molecular Weight: 361.45 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions and purification procedures.

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Melting Point | 36-39 °C | [3] |

| Boiling Point | 221-223 °C at 3 mmHg | |

| Density | ~1.0 g/cm³ | |

| Solubility | Insoluble in water; Soluble in ethers, hydrocarbons, and chlorinated solvents. | |

| Refractive Index | ~1.46 |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ ~3.4 (t, 2H, -CH₂Br), ~1.85 (quint, 2H, -CH₂CH₂Br), 1.4-1.2 (m, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~33.9 (-CH₂Br), ~32.8, ~31.9, ~29.7-29.1, ~28.7, ~28.1, ~22.7, ~14.1 (-CH₃) |

| IR (KBr) | ν ~2920, 2850 (C-H stretch), ~1465 (C-H bend), ~645 (C-Br stretch) cm⁻¹ |

| Mass Spec (EI) | m/z [M]+ and [M+2]+ isotopic pattern for bromine; fragmentation pattern showing successive loss of CₙH₂ₙ₊₁ units. |

Experimental Protocols

Detailed experimental procedures are provided for the synthesis of this compound and its subsequent chemical transformations. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of this compound from 1-Eicosanol (B7800029)

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The use of phosphorus tribromide (PBr₃) is a common and effective method.

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Procedure:

-

To a stirred solution of 1-eicosanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (0.33-0.4 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or acetone) to obtain pure this compound.

Synthesis of this compound from 1-Eicosanol.

Nucleophilic Substitution: Synthesis of 1-Azidoeicosane

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The synthesis of 1-azidoeicosane is a key step in introducing a versatile functional group that can be further transformed, for example, via click chemistry or reduction to an amine.

Reaction: R-Br + NaN₃ → R-N₃ + NaBr

Procedure:

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium azide (B81097) (NaN₃, 1.5-3 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove the solvent and residual salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-azidoeicosane. Further purification can be achieved by column chromatography if necessary.

Nucleophilic substitution of this compound.

Elimination Reaction: Synthesis of 1-Eicosene

Treatment of this compound with a strong, sterically hindered base favors an E2 elimination reaction to yield the corresponding alkene.

Reaction: R-CH₂CH₂-Br + Base → R-CH=CH₂ + H-Base⁺ + Br⁻

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or tert-butanol.

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 1.5-2 equivalents), to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the disappearance of the starting material by TLC or GC.

-

After cooling, quench the reaction with water and extract the product with a hydrocarbon solvent like hexanes or pentane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to give 1-eicosene. The product can be further purified by distillation or chromatography.

Elimination reaction of this compound.

Applications in Research and Development

Materials Science

A significant application of this compound is in the formation of self-assembled monolayers (SAMs) on various surfaces, most notably graphite. The long alkyl chain promotes van der Waals interactions, leading to ordered two-dimensional structures. The terminal bromine atom can influence the packing of these monolayers and serves as a potential site for further chemical modification. These SAMs are of interest for applications in nanoscience, electronics, and surface engineering.

Organic Synthesis and Drug Development

While this compound itself is not known to possess specific biological activity or be directly involved in signaling pathways, its role in drug development is that of a versatile lipophilic building block. The eicosyl chain can be incorporated into larger molecules to enhance their solubility in lipid bilayers, potentially improving drug delivery and bioavailability. For instance, this compound is a precursor for the synthesis of long-chain quaternary ammonium (B1175870) salts, a class of compounds known for their surfactant and antimicrobial properties. These can be utilized as excipients in pharmaceutical formulations or as active agents themselves.

The Grignard reagent derived from this compound, eicosylmagnesium bromide, is a powerful nucleophile for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures with a long alkyl tail.

Conclusion

This compound is a fundamental chemical for researchers requiring a long-chain alkylating agent. Its well-defined physical properties and predictable reactivity in substitution and elimination reactions make it a reliable synthetic intermediate. While its direct application in pharmaceuticals is limited, its utility as a lipophilic building block in the synthesis of more complex molecules with potential therapeutic or formulation-enhancing properties is significant. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Solubility of 1-Bromoeicosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane (C20H41Br) is a long-chain haloalkane utilized in various synthetic organic chemistry applications, including as an intermediate in the preparation of more complex molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and for its use in formulation science. This technical guide provides a summary of the currently available qualitative solubility data for this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a visual representation of the experimental workflow.

Due to its long, non-polar alkyl chain, this compound is generally characterized by low polarity. Consequently, it exhibits poor solubility in polar solvents like water, while showing good solubility in many organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile, where it is more soluble in solvents with similar, lower polarity.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. The available information is qualitative in nature and is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citation |

| Chloroform | CHCl₃ | Non-polar | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Soluble | [2] |

| Ethanol | C₂H₅OH | Polar | Soluble | [2] |

| Methanol | CH₃OH | Polar | Slightly Soluble | [1] |

| Toluene | C₇H₈ | Non-polar | Soluble | [3] |

Experimental Protocols: Determination of Solubility via the Gravimetric Method

For researchers requiring precise, quantitative solubility data, the gravimetric method is a reliable and straightforward approach. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials

-

This compound (solid)

-

Selected organic solvent (e.g., hexane, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time can be determined empirically by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the dish containing the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be expedited by gentle heating in a drying oven at a temperature well below the boiling point of this compound and the flashpoint of the solvent, or by using a rotary evaporator.

-

Once the solvent has completely evaporated, place the dish containing the solid residue in a vacuum desiccator to remove any final traces of solvent.

-

Weigh the dish with the dry this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

-

Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)

-

Mass of dissolved this compound = (Mass of dish + dry residue) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

For accurate results, it is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

Technical Guide: Physicochemical Properties of 1-Bromoeicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 1-Bromoeicosane (C₂₀H₄₁Br), a long-chain alkyl bromide. The accurate determination of these fundamental physical properties is crucial for its application in chemical synthesis, materials science, and pharmaceutical development, where it may serve as a key intermediate or building block. This document outlines the empirical values for its melting and boiling points and details the standard experimental methodologies for their determination.

Physicochemical Data for this compound

The physical state of this compound under standard conditions is a white to off-white crystalline solid[1][2][3]. Its key phase transition temperatures are summarized below.

| Physical Property | Value |

| Melting Point | 36-39 °C[1][4] |

| Boiling Point | 386 °C[1] |

Experimental Protocols

The following sections describe standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a crystalline solid due to its accuracy and the small sample size required[3][5][6].

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline substances typically exhibit a sharp melting point range (0.5-1.0°C)[6][7].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent) or Thiele tube[6][8]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm[4][5].

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer[6].

-

Initial Determination: A preliminary, rapid heating run is often performed to determine an approximate melting range[4][7].

-

Accurate Determination: A fresh sample is prepared and heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[4][6].

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range[6][9]. The procedure should be repeated at least once to ensure reproducibility[4].

Boiling Point Determination: Thiele Tube Method

Due to the high boiling point of this compound (386 °C), specialized equipment and a high-temperature heating medium (e.g., silicone oil) are required. The Thiele tube method is a suitable micro-scale technique[1][10].

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, the sample is heated, and its vapor displaces trapped air in an inverted capillary tube. Upon cooling, the point at which the liquid is drawn into the capillary corresponds to the boiling point[1].

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., silicone oil)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

High-temperature thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A few drops of molten this compound (approximately 0.5 mL) are placed into the small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end down[1][11].

-

Apparatus Assembly: The test tube assembly is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube containing the heating oil, ensuring the oil level is above the side arm[1][8].

-

Heating: The side arm of the Thiele tube is gently and evenly heated. This creates convection currents that ensure uniform temperature distribution throughout the oil[1][2][8].

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube[1][11].

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the inverted capillary tube[1][2]. The barometric pressure should also be recorded, as boiling point is pressure-dependent.

Process Visualization

The logical workflow for the determination of these key physical properties is outlined below.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. westlab.com [westlab.com]

- 4. jk-sci.com [jk-sci.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. pennwest.edu [pennwest.edu]

- 10. engineeringbyte.com [engineeringbyte.com]

- 11. chymist.com [chymist.com]

1-Bromoeicosane structural and molecular properties

An In-Depth Technical Guide to the Core Structural and Molecular Properties of 1-Bromoeicosane

Abstract

This compound is a long-chain halogenated alkane characterized by a 20-carbon backbone with a terminal bromine atom.[1] This structure imparts specific physical and chemical properties, making it a valuable intermediate in organic synthesis and a subject of study in materials science. Its applications include the preparation of nanocomposites and the formation of self-assembled monolayers.[2] This document provides a comprehensive overview of the structural, molecular, and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development.

Structural and Molecular Properties

This compound consists of a linear 20-carbon chain with a bromine atom attached to a terminal carbon.[3] This long alkyl chain results in a hydrophobic nature.[1][3] The key structural and molecular identifiers are summarized in the table below.

Table 1: Structural and Molecular Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₁Br | [1][4][5] |

| Molecular Weight | 361.44 g/mol | [2][6] |

| IUPAC Name | This compound | [4] |

| CAS Registry Number | 4276-49-7 | [4][5][7] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCBr | [1][4] |

| InChI | InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3 | [3][4][5] |

| InChIKey | CZASMUMJSKOHFJ-UHFFFAOYSA-N | [1][4][5] |

Physical and Chemical Properties

At room temperature, this compound typically appears as a white to off-white or pale yellow crystalline solid or powder.[1][3][8] It is stable under standard conditions but is incompatible with strong oxidizing agents.[2] Due to its long, nonpolar hydrocarbon chain, it has low solubility in water but is soluble in organic solvents such as chloroform (B151607) and slightly soluble in methanol.[1][2][3]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Physical State | White to pale yellow crystalline powder/solid | [1][2][8] |

| Melting Point | 36-39 °C | [1][2] |

| Boiling Point | 386 °C | [1][2] |

| Density | ~1.0079 g/mL (estimate) | [1][2] |

| Vapor Pressure | <1 mmHg (at 20 °C) | [1][2] |

| Vapor Density | 12.5 (vs air) | [1][2] |

| Flash Point | >113 °C (>230 °F) | [1][2] |

| Refractive Index | ~1.4776 (estimate) | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in methanol. | [1][2][3] |

Synthesis and Reactivity

Synthesis Protocol: Radical Bromination of Eicosane (B133393)

The most common laboratory-scale synthesis of this compound involves the free-radical bromination of eicosane.[1] This method favors the formation of the terminal bromide.

Experimental Protocol:

-

Reactants:

-

Eicosane (starting material)

-

Bromine (Br₂) (brominating agent)

-

A radical initiator, such as azobisisobutyronitrile (AIBN), or UV light (hν).

-

An inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

-

-

Procedure:

-

Dissolve eicosane in the chosen inert solvent within a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Initiate the reaction by either adding the radical initiator (AIBN) and heating the mixture to reflux, or by irradiating the flask with a UV lamp.

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture via the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed.

-

Continue the reaction under reflux/irradiation until the bromine color persists, indicating the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) or by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As a primary alkyl halide, this compound readily participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The bromine atom serves as a good leaving group, allowing for its replacement by a wide range of nucleophiles.[1]

Caption: Common nucleophilic substitution reactions.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved using a combination of spectroscopic methods.[9]

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is expected to show a characteristic triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The other methylene (B1212753) protons along the chain will appear as a large, complex multiplet in the upfield region (around 1.2-1.4 ppm), while the terminal methyl protons (-CH₃) will appear as a triplet around 0.88 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon bonded to bromine (C1) will be the most downfield of the aliphatic carbons. The other carbons of the long chain will have very similar chemical shifts, often appearing as a dense cluster of peaks.

-

-

Infrared (IR) Spectroscopy:

-

A sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent. The IR spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations will be visible around 1465 cm⁻¹. The key diagnostic peak is the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.[10]

-

-

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using electron ionization (EI). The molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z = 360 and 362.[5] Fragmentation patterns will involve the loss of Br• and successive losses of alkyl fragments.

-

Caption: Logical workflow for structural characterization.

Applications in Research

This compound serves as a building block in various research areas:

-

Materials Science: It has been used in the preparation of CuBr/polymer nanocomposites.[1][2]

-

Surface Chemistry: It is utilized in the development of self-assembled monolayers (SAMs) on surfaces like graphite, which are studied using scanning tunneling microscopy (STM).[1][2]

-

Organic Synthesis: It acts as a reactant for introducing the 20-carbon eicosyl group into other molecules, for example, in the synthesis of alkyltriethylammonium bromide from triethylamine.[11]

Safety and Handling

This compound is classified as a skin and eye irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[12]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][12] A refrigerated environment (0-10°C) is often recommended for storage.[2][13]

-

First Aid: In case of skin contact, wash with plenty of water.[13] If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

References

- 1. This compound (4276-49-7) for sale [vulcanchem.com]

- 2. 1-Bromoicosane | 4276-49-7 [chemicalbook.com]

- 3. CAS 4276-49-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C20H41Br | CID 20271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 4276-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. This compound | 4276-49-7 | TCI EUROPE N.V. [tcichemicals.com]

Thermodynamic Properties of 1-Bromoeicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane (C20H41Br), a long-chain alkyl halide, serves as a crucial building block in various fields of chemical synthesis, including the development of novel pharmaceuticals and advanced materials. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies for their determination, and presents visual workflows for these experimental setups.

Core Thermodynamic Data

The following tables summarize the essential thermodynamic and physical properties of this compound based on available experimental data.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₂₀H₄₁Br | - | [1] |

| Molecular Weight | 361.44 | g/mol | [1] |

| Melting Point | 36 - 39 (309.15 - 312.15) | °C (K) | |

| Boiling Point | 386 (659.15) | °C (K) | [1] |

| Vapor Pressure | < 1 (< 0.133) at 20 °C (293.15 K) | mmHg (kPa) | |

| Enthalpy of Vaporization (ΔvapH) | 79.8 | kJ/mol | [2] |

| Density (estimated) | 1.0079 | g/cm³ | [1] |

| Refractive Index (estimated) | 1.4776 | - | [1] |

Table 2: Additional Physicochemical Data for this compound

| Property | Value | Units | Reference(s) |

| Flash Point | > 230 (> 110) | °F (°C) | [3] |

| Vapor Density | 12.5 (vs air) | - | |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in methanol. | - | [1] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections detail the likely methodologies employed for measuring the key thermodynamic parameters of a waxy solid like this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid such as this compound is a sharp transition temperature and a good indicator of purity. The capillary method is a common and reliable technique for its determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, with the sample positioned adjacent to the thermometer bulb.

-

Heating: The assembly is placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a modern digital melting point apparatus). The bath is heated slowly and uniformly.

-

Observation: The temperature at which the solid first begins to liquefy (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination: Thiele Tube Method

Due to its high molecular weight, this compound has a high boiling point. The Thiele tube method is a suitable micro-scale technique for determining the boiling point of small quantities of a liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands and is replaced by the vapor of the sample. The heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the atmospheric pressure.

Vapor Pressure Measurement: Static Method (Isoteniscope)

For low-volatility substances like this compound, the static method using an isoteniscope is a precise way to measure vapor pressure as a function of temperature.

Methodology:

-

Sample Preparation: A sample of this compound is placed in the bulb of the isoteniscope. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Apparatus Setup: The isoteniscope is connected to a manometer and a vacuum line and placed in a constant-temperature bath.

-

Equilibration: The system is evacuated, and the sample is allowed to reach thermal equilibrium at a set temperature. The vapor of the substance fills the space above the liquid.

-

Pressure Measurement: The pressure of an inert gas is slowly introduced into the system to balance the vapor pressure of the sample, indicated by the equalization of the liquid levels in the U-tube of the isoteniscope. The corresponding pressure is read from the manometer.

-

Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Fusion and Vaporization Determination

Enthalpy of Fusion (ΔfusH): Differential Scanning Calorimetry (DSC) is the primary method for determining the enthalpy of fusion. A small, weighed sample of this compound is heated at a constant rate in a DSC cell. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. The endothermic peak observed during melting is integrated to determine the enthalpy of fusion.

Enthalpy of Vaporization (ΔvapH): The enthalpy of vaporization can be determined from the vapor pressure data using the Clausius-Clapeyron equation:

ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)

By plotting ln(P) versus 1/T, a straight line is obtained with a slope of -ΔvapH/R, from which the enthalpy of vaporization can be calculated.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Melting Point Determination using the Capillary Method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Vapor Pressure Measurement using the Isoteniscope Method.

References

A Researcher's Guide to High-Purity 1-Bromoeicosane: Sourcing, Characterization, and Application in Advanced Research

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of high-purity 1-Bromoeicosane, including reputable suppliers, detailed chemical and physical properties, and robust experimental protocols for its application in nanoparticle functionalization and as a component in drug delivery systems.

Introduction to this compound

This compound (CH₃(CH₂)₁₉Br) is a long-chain saturated alkyl halide. Its 20-carbon chain imparts significant hydrophobicity, making it a valuable building block in a variety of applications within research and development. For scientists and drug development professionals, its primary utility lies in its ability to introduce a long, hydrophobic alkyl chain onto various substrates and molecules. This property is particularly advantageous in the surface modification of nanoparticles to enhance their stability and interaction with biological membranes, and in the synthesis of amphiphilic molecules for the construction of drug delivery vehicles such as micelles and lipid nanoparticles. The terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions, allowing for covalent attachment to a wide range of materials.

Sourcing High-Purity this compound

The procurement of high-purity this compound is critical for the reproducibility and success of experimental work. Several reputable chemical suppliers offer this compound in various grades suitable for research and pharmaceutical development. When selecting a supplier, it is essential to review the Certificate of Analysis (CoA) to ensure the purity meets the requirements of the intended application.

Below is a summary of major suppliers and their typical product specifications.

| Supplier | Product Number | Stated Purity | CAS Number |

| Sigma-Aldrich (Merck) | 330485 | ≥97% | 4276-49-7 |

| TCI America | B0391 | >95.0% (GC) | 4276-49-7 |

| Fisher Scientific | B039125G (via TCI) | ≥95.0% (GC) | 4276-49-7 |

| Vulcanchem | VUL0004276497 | Custom Purity | 4276-49-7 |

| Eurisotop | DLM-1235-0.5 | 98% (Deuterated) | 4276-49-7 |

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental design. The data presented below has been compiled from various chemical suppliers and databases.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₂₀H₄₁Br |

| Molecular Weight | 361.44 g/mol [1][3] |

| CAS Number | 4276-49-7[1][3] |

| Appearance | White to off-white crystalline powder or solid[2] |

| Melting Point | 36-39 °C (lit.)[1][3] |

| Boiling Point | 386 °C (lit.)[2] |

| Vapor Pressure | <1 mmHg (at 20 °C)[1][3] |

| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in methanol. |

| Flash Point | 113 °C (closed cup)[1][3] |

| Density | ~0.971 g/cm³ (estimate) |

Experimental Protocols

This compound is a versatile reagent for introducing long alkyl chains. Below are detailed protocols for its use in nanoparticle surface modification, a foundational technique for applications in drug delivery and materials science.

General Workflow for Nanoparticle Functionalization

The functionalization of nanoparticles with this compound typically follows a two-step process. The first step involves activating the nanoparticle surface with nucleophilic groups (e.g., amines or thiols). The second step is the alkylation of these groups with this compound via a nucleophilic substitution reaction.

Caption: General workflow for the two-step functionalization of nanoparticles.

Protocol for Dodecyl Functionalization of Silica (B1680970) Nanoparticles (SiO₂NPs)

This protocol, adapted for this compound, details the surface modification of silica nanoparticles.

Part A: Amine Functionalization of SiO₂NPs

-

Materials:

-

Silica nanoparticles (SiO₂NPs)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene (B28343) or Ethanol (B145695)

-

Centrifuge

-

-

Procedure:

-

Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask.

-

Sonicate the suspension for 15 minutes to ensure uniform dispersion.

-

Add 1 mL of APTES to the suspension.

-

Reflux the mixture at 110 °C for 12 hours with constant stirring under an inert atmosphere.

-

Cool the reaction to room temperature and collect the nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with toluene and ethanol to remove unreacted APTES.

-

Part B: N-Alkylation with this compound

-

Materials:

-

Amine-functionalized SiO₂NPs

-

This compound

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Centrifuge

-

-

Procedure:

-

Disperse 100 mg of the amine-functionalized SiO₂NPs in 50 mL of anhydrous DMF.

-

Add an excess of a non-nucleophilic base (e.g., 200 mg of K₂CO₃ or 0.5 mL of TEA).

-

Add a 10-fold molar excess of this compound relative to the estimated number of amine groups on the silica surface.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.

-

After cooling, collect the eicosane-functionalized SiO₂NPs by centrifugation.

-

Wash the nanoparticles sequentially with DMF, ethanol, and deionized water to remove excess reagents and byproducts.

-

Dry the final product under vacuum.

-

Conceptual Protocol for Lipid Nanoparticle (LNP) Formulation

This compound can be used to synthesize custom cationic lipids, which are key components of LNPs for nucleic acid delivery. The eicosane (B133393) chain would serve as the hydrophobic tail.

Step 1: Synthesis of an Eicosane-based Cationic Lipid (Conceptual)

A tertiary amine with a hydroxyl group could be reacted with this compound to form a quaternary ammonium (B1175870) salt with a long hydrophobic tail. This is a common structure for cationic lipids used in LNP formulations.

Caption: Synthesis pathway for a custom cationic lipid using this compound.

Step 2: LNP Formulation via Microfluidic Mixing

-

Materials:

-

Custom eicosane-based cationic lipid

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid

-

Nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0)

-

Ethanol

-

Microfluidic mixing device

-

-

Procedure:

-

Prepare a lipid mixture in ethanol containing the custom eicosane-based cationic lipid, helper lipid, cholesterol, and PEG-lipid in a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the aqueous phase by dissolving the nucleic acid cargo in the acidic buffer.

-

Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, which neutralizes the cationic lipid and stabilizes the LNPs.

-

Sterile filter the final LNP formulation.

-

Applications in Research and Drug Development

High-purity this compound is instrumental in several areas of advanced research:

-

Drug Delivery: As demonstrated, it is a key precursor for synthesizing novel lipids and polymers for creating micelles and lipid nanoparticles.[6] The long eicosane chain can form a stable hydrophobic core for encapsulating poorly water-soluble drugs, and can influence the interaction of the delivery vehicle with cell membranes.

-

Materials Science: It is used to create self-assembled monolayers (SAMs) on various substrates. These SAMs can be used to control surface properties such as wettability, adhesion, and biocompatibility.

-

Nanocomposites: this compound can be used in the preparation of polymer nanocomposites. For instance, it has been used in the preparation of CuBr/polymer nanocomposites.[3]

-

Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules where a long, saturated alkyl chain is required.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[3] It is incompatible with strong oxidizing agents. Store in a cool, dry, and well-ventilated area. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomol.com [biomol.com]

- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

Physicochemical and Spectroscopic Data

An In-depth Technical Guide to the Safety and Handling of 1-Bromoeicosane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential data for this compound (CAS No. 4276-49-7). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting.

This compound is a long-chain alkyl halide.[1][2] It exists as a white to pale yellow crystalline solid at room temperature.[1][3] Its long hydrocarbon chain makes it hydrophobic and generally insoluble in water, but soluble in organic solvents like chloroform (B151607) and slightly soluble in methanol.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₁Br | [1][4][5] |

| Molecular Weight | 361.44 g/mol | [4][6][7] |

| Appearance | White to pale yellow crystalline powder/solid | [1][3][8] |

| Melting Point | 36-39 °C | [1][4][6] |

| Boiling Point | 386 °C | [3][4] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [6][7] |

| Vapor Pressure | <1 mmHg (at 20 °C) | [4][6][7] |

| Vapor Density | 12.5 (vs air) | [4][6] |

| Storage Class | 11 - Combustible Solids | [6][7] |

| InChI Key | CZASMUMJSKOHFJ-UHFFFAOYSA-N | [6][7] |

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands for C-H stretching vibrations (2800-3000 cm⁻¹) and CH₂ bending vibrations. The C-Br stretching vibration is typically observed at lower frequencies.[1]

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[9] The primary hazards are skin and eye irritation.[8][9]

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Toxicological Summary:

-

Routes of Exposure: The principal routes of exposure are inhalation, ingestion, and skin or eye contact.[9]

-

Acute Effects: Direct contact causes skin irritation, which may manifest as redness, pain, and inflammation.[9] It causes serious eye irritation, leading to redness and pain.[9] Inhalation of dust may cause respiratory tract irritation.[11]

-

Signaling Pathways: There is no specific information available regarding signaling pathways uniquely affected by this compound. Its toxicity is primarily attributed to its properties as a skin and eye irritant.[8][9]

Experimental Protocols

Strict adherence to established protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Protocol 1: Standard Handling Procedure

This protocol outlines the standard procedure for weighing and using this compound in a laboratory setting.

1. Engineering Controls:

- All work involving this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

- Ensure an eyewash station and safety shower are readily accessible and unobstructed.[14]

2. Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[9][15]

- Skin Protection: Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[9]

- Hand Protection: Use chemical-resistant, impervious gloves (e.g., Nitrile rubber).[15] Inspect gloves for integrity before each use. Dispose of contaminated gloves as hazardous waste.[11]